molecular formula C7H4N2O B112920 5-Formylnicotinonitrile CAS No. 70416-53-4

5-Formylnicotinonitrile

Cat. No. B112920
CAS RN: 70416-53-4
M. Wt: 132.12 g/mol
InChI Key: RWPAJIVRGSWZAB-UHFFFAOYSA-N
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Description

5-Formylnicotinonitrile is a chemical compound with the molecular formula C7H4N2O and a molecular weight of 132.12 . It is a white to yellow to brown solid .


Synthesis Analysis

The synthesis of 5-Formylnicotinonitrile involves a reaction with (5-cyano-pyridin-3-yl)-methanol . The reaction is heated to reflux and monitored by TLC .


Molecular Structure Analysis

The InChI code for 5-Formylnicotinonitrile is 1S/C7H4N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Formylnicotinonitrile is a white to yellow to brown solid . The physical and chemical properties of a substance can be determined by various techniques, including ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .

Scientific Research Applications

Photoelectrochemical Biosensors

  • CN-WS2 nanocomposite, which demonstrates excellent photoelectric activity, has been used for photoelectrochemical detection of 5-formylcytosine in genomic DNA. This method is sensitive and can discriminate 5-formylcytosine from other cytosine derivatives, and has potential applications in assessing the impact of environmental factors on DNA formylation (Li et al., 2019).

Mutagenicity of DNA Modifications

  • The mutagenicity of 5-formyluracil, a base formed in DNA by oxidation of thymine, is linked to its ability to increase ionization and mispair with guanine, potentially leading to mutations during DNA replication (Privat & Sowers, 1996).

Epigenetic Modifications and Gene Regulation

  • 5-Formylcytosine (5fC) in mammalian DNA is believed to be involved in gene regulation and cell differentiation. It is a stable epigenetic modification participating in various biological processes, and its detection is crucial for understanding its functions (Li et al., 2020).

Detection and Application in Biomedical Research

  • The analysis of modified nucleobases, including 5-formyluracil, contributes to understanding epigenetic modification-related biological processes and their correlation with disease states. Advanced detection technologies are crucial for researching these modifications and their roles in gene expression and disease occurrence (Wang et al., 2019).

Stability of DNA Modifications

  • 5-Formylcytosine has been found to be a stable DNA modification in mammals, suggesting functional roles beyond being an intermediate in demethylation processes (Bachman et al., 2015).

Biosensor Designs

  • 5-Formyluracil serves as a multifunctional building block in biosensor designs, facilitating the development of biocompatible probes for selective targeting and detection in biological systems (Liu et al., 2018).

Safety And Hazards

5-Formylnicotinonitrile is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPAJIVRGSWZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512962
Record name 5-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylnicotinonitrile

CAS RN

70416-53-4
Record name 5-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GS Ponticello, JJ Baldwin - The Journal of Organic Chemistry, 1979 - ACS Publications
… in EtOH-H20 containing MgO5 gave 5-formylnicotinonitrile ethylene glycol acetal (17) in quantitative yield. Deprotection with dilute acid provided the novel 5-formylnicotinonitrile (18). …
Number of citations: 9 pubs.acs.org
J Yang, S Basu, L Hu - Medicinal Chemistry Research, 2022 - Springer
… 2 and MeOH, followed by alkylation with 3-(bromomethyl)-2-methyl-1,1’-biphenyl and subsequent Boc deprotection to yield (S)-30, which was then reacted with 5-formylnicotinonitrile …
Number of citations: 0 link.springer.com

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